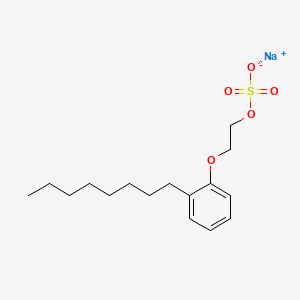

Sodium 2-(octylphenoxy)ethyl sulphate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

63175-99-5 |

|---|---|

Molekularformel |

C16H25NaO5S |

Molekulargewicht |

352.4 g/mol |

IUPAC-Name |

sodium;2-(2-octylphenoxy)ethyl sulfate |

InChI |

InChI=1S/C16H26O5S.Na/c1-2-3-4-5-6-7-10-15-11-8-9-12-16(15)20-13-14-21-22(17,18)19;/h8-9,11-12H,2-7,10,13-14H2,1H3,(H,17,18,19);/q;+1/p-1 |

InChI-Schlüssel |

FPFWMMGWQNAYFN-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCCCCC1=CC=CC=C1OCCOS(=O)(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Functionalization of Sodium 2 Octylphenoxy Ethyl Sulphate

Established Synthetic Routes for Alkyl Aryl Ether Sulfates (e.g., Sulfation of Ethoxylated Octylphenols)

The primary and most established method for synthesizing Sodium 2-(octylphenoxy)ethyl sulphate involves a two-step process: the ethoxylation of octylphenol (B599344) followed by the sulfation of the resulting ethoxylated intermediate. The initial ethoxylation involves the reaction of octylphenol with ethylene (B1197577) oxide to form octylphenol ethoxylate. This non-ionic surfactant intermediate is then subjected to a sulfation reaction to introduce the sulfate (B86663) group, which is subsequently neutralized to yield the final anionic surfactant.

Reaction Mechanisms and Pathways in Ether Sulfate Synthesis

The sulfation of the ethoxylated octylphenol intermediate is a critical step that can be achieved through various reagents and reaction pathways. The choice of sulfating agent significantly influences the reaction mechanism and the purity of the final product.

Two prominent methods for the sulfation of alcohol ethoxylates are the use of sulfamic acid and sulfur trioxide (SO₃).

Sulfation with Sulfamic Acid: This method is often employed in batch processes and is considered a milder sulfation route. The reaction involves heating the ethoxylated octylphenol with sulfamic acid. The sulfamic acid preferentially reacts with the terminal hydroxyl group of the polyethylene (B3416737) glycol chain to form an ammonium (B1175870) sulfate salt. mt.comwindows.net A key advantage of this method is its selectivity, which minimizes side reactions. However, it is a more expensive process and typically only yields the ammonium salt of the ether sulfate. windows.net

Sulfation with Sulfur Trioxide (SO₃): In industrial-scale production, a continuous process involving a falling film reactor is the most widely used method. saapedia.org In this process, a thin film of the liquid ethoxylated octylphenol is brought into contact with a stream of gaseous sulfur trioxide diluted with dry air or nitrogen. windows.net The reaction is highly exothermic and requires careful temperature control to prevent unwanted side reactions and degradation of the product. googleapis.com A significant challenge with strong sulfating agents like SO₃ is the potential for sulfonation of the aromatic ring of the octylphenol moiety, which can lead to the formation of byproducts and affect the surfactant's performance. windows.net Following the sulfation, the resulting acidic intermediate is neutralized with a base, typically sodium hydroxide (B78521), to produce this compound. saapedia.org This continuous process is more economical than the sulfamic acid method. windows.net

The Williamson ether synthesis and the Ullmann condensation are fundamental reactions for forming ether linkages and provide a basis for understanding the formation of the initial ethoxylated octylphenol. byjus.comwikipedia.orgwikipedia.org The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. byjus.comwikipedia.org The Ullmann condensation, on the other hand, is a copper-catalyzed reaction between an aryl halide and an alcohol. wikipedia.orgorganic-chemistry.org While not directly used for the sulfation step, these reactions are crucial for creating the ether bond in the surfactant's backbone.

Optimization of Synthesis Parameters for Industrial and Laboratory-Scale Production

The efficiency and cost-effectiveness of this compound synthesis are highly dependent on the optimization of key reaction parameters.

Industrial Scale Production: For large-scale manufacturing, continuous sulfation in a falling film reactor using sulfur trioxide is the preferred method due to its economic advantages and high throughput. windows.netsaapedia.org Key optimization parameters include:

Molar Ratio of Reactants: A molar ratio of approximately 1:1 for sulfur trioxide to the ethoxylated octylphenol is typically employed to ensure complete sulfation without significant excess of the sulfating agent. saapedia.org

Reaction Temperature: The reaction temperature is generally maintained between 30-60°C. saapedia.org Precise temperature control is crucial to prevent side reactions and product darkening. googleapis.com

SO₃ Concentration: The concentration of gaseous SO₃ is carefully controlled to manage the reaction rate and heat generation.

Laboratory-Scale Production: In a laboratory setting, both batch and continuous processes can be utilized. While the sulfamic acid method offers simplicity for batch synthesis, a laboratory-scale falling film reactor can be used to mimic industrial conditions. For instance, a laboratory thin-film sulfation unit can be operated with a SO₃/ethoxylate mole ratio of 1.01, followed by continuous neutralization with sodium hydroxide to yield a solution of the desired concentration. pcimag.com

| Parameter | Industrial Scale (Falling Film Reactor with SO₃) | Laboratory Scale (Batch with Sulfamic Acid) |

| Process Type | Continuous | Batch |

| Sulfating Agent | Sulfur Trioxide (SO₃) | Sulfamic Acid |

| Reactor | Falling Film Reactor | Glass Reactor |

| Temperature | 30-60°C | Typically elevated, but specific values vary |

| Molar Ratio | ~1:1 (SO₃:Ethoxylate) | Varies, often with a slight excess of sulfamic acid |

| Neutralization | Continuous with NaOH | Batchwise with a suitable base (e.g., NaOH) |

| Key Advantage | Cost-effective, high throughput | Simpler setup, milder conditions |

| Key Disadvantage | Requires precise control, potential for side reactions | More expensive, typically yields ammonium salt |

Approaches to Selective Derivatization for Enhanced Functionality and Research Probes

The chemical structure of this compound offers possibilities for selective derivatization to enhance its properties or to create labeled molecules for research purposes. The terminal hydroxyl group of the ethoxylated precursor, before sulfation, is a primary target for such modifications.

One potential strategy for derivatization involves the synthesis of fluorescently labeled surfactants. This can be achieved by reacting the terminal hydroxyl group of the octylphenol ethoxylate with a fluorescent dye that has a reactive group compatible with alcohols, such as an isothiocyanate or a succinimidyl ester, prior to the sulfation step. The resulting fluorescently labeled ethoxylate can then be sulfated and neutralized to produce a fluorescent version of this compound. Such labeled surfactants are invaluable tools for studying micelle formation, surfactant adsorption at interfaces, and their interactions with other molecules.

Furthermore, the principles of the Williamson ether synthesis could be adapted to introduce different functional groups at the terminus of the polyethylene glycol chain. byjus.comwikipedia.org This would first require converting the terminal hydroxyl group into a good leaving group, such as a tosylate or a halide. Subsequent reaction with a nucleophile containing the desired functionality would yield a derivatized ethoxylate, which could then be sulfated.

Advanced Purification Techniques and Analytical Validation of Synthetic Products for Research Purity

Achieving high purity of this compound is essential for its use in research, where impurities can significantly affect experimental outcomes. A combination of advanced purification techniques and rigorous analytical validation is therefore necessary.

Advanced Purification Techniques:

Ion-Exchange Chromatography: This is a powerful technique for purifying ionic compounds like anionic surfactants. libretexts.org A crude solution of this compound can be passed through an anion-exchange column. The surfactant molecules bind to the positively charged stationary phase, while non-ionic and cationic impurities are washed away. The purified surfactant can then be eluted using a solution with a high salt concentration or a different pH. nih.gov

Crystallization: Crystallization can be an effective method for purifying surfactants, although it can be challenging due to their amphiphilic nature. acs.orgumn.edu The process involves dissolving the crude surfactant in a suitable solvent at an elevated temperature and then slowly cooling the solution to induce the formation of crystals. The purity of the resulting crystals is typically higher than the starting material.

Analytical Validation of Synthetic Products:

A suite of analytical techniques is employed to confirm the identity, purity, and concentration of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the components of a surfactant mixture. researchgate.netmdpi.com Different HPLC modes, such as reversed-phase chromatography, can be used with various detectors like a Diode Array Detector (DAD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) to analyze the product for the main component, unreacted starting materials, and byproducts. thermofisher.comepa.govresearchgate.net

Two-Phase Titration: This is a classic and widely used method for determining the concentration of anionic surfactants. mt.commetrohm.comyoutube.comacs.orgmt.com The titration involves a two-phase system, typically chloroform (B151607) and water, and a cationic titrant. The endpoint can be detected visually using a color indicator or instrumentally using a photometric or potentiometric sensor. metrohm.commt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS): These techniques are indispensable for the structural elucidation and confirmation of the synthesized molecule. ¹H and ¹³C NMR provide detailed information about the molecular structure, while MS provides the molecular weight and fragmentation pattern, confirming the identity of the compound.

| Analytical Technique | Purpose | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Separation and quantification of the main product and impurities. |

| Two-Phase Titration | Quantification of active surfactant content | Concentration of the anionic surfactant in a sample. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Detailed information on the chemical structure and connectivity of atoms. |

| Mass Spectrometry (MS) | Identity confirmation and molecular weight determination | Molecular weight and fragmentation pattern of the molecule. |

Self Assembly Behavior and Supramolecular Organization of Sodium 2 Octylphenoxy Ethyl Sulphate in Solution

Micellization Phenomena in Aqueous and Mixed Solvent Systems

The formation of micelles is not a gradual process but occurs abruptly above a specific concentration, profoundly influencing the physicochemical properties of the solution.

The critical micelle concentration (CMC) is a fundamental characteristic of a surfactant, defined as the concentration above which the spontaneous formation of micelles occurs. wikipedia.org Below the CMC, Sodium 2-(octylphenoxy)ethyl sulphate molecules exist predominantly as individual monomers in the solution. As the concentration increases to the CMC, these monomers rapidly associate to form supramolecular aggregates. beloit.edu Any further addition of the surfactant to the system primarily contributes to the formation of new micelles rather than increasing the monomer concentration. wikipedia.orgjsirjournal.com

The CMC is a critical parameter as it marks a distinct change in various physical properties of the surfactant solution. Several techniques are employed to determine the CMC by monitoring these changes as a function of surfactant concentration:

Surface Tensiometry: The surface tension of a surfactant solution decreases significantly with increasing concentration up to the CMC. Beyond the CMC, the surface tension remains relatively constant because the surface becomes saturated with monomers and newly added molecules form micelles in the bulk solution. wikipedia.orgjsirjournal.com

Conductivity Measurement: For ionic surfactants like this compound, the equivalent conductivity of the solution decreases as micelles form. This is because the aggregated micelles, with their bound counter-ions, move more slowly under an electric field than the free surfactant monomers. A plot of conductivity versus concentration shows a distinct break-point, which corresponds to the CMC. researchgate.netnailib.comscispace.com

Fluorescence Spectroscopy: This sensitive method utilizes a fluorescent probe (e.g., pyrene) that has different fluorescence characteristics in polar (water) and non-polar (micellar core) environments. The formation of micelles provides a hydrophobic microenvironment for the probe, causing a detectable shift in its fluorescence spectrum, which is used to pinpoint the CMC. scribd.comnih.gov

The value of the CMC provides insight into a surfactant's efficiency; a lower CMC indicates that less surfactant is needed to saturate the interfaces and form micelles. For example, the CMC for the common anionic surfactant sodium dodecyl sulfate (B86663) (SDS) in pure water at 25°C is approximately 8 x 10⁻³ mol/L. wikipedia.org The specific CMC for this compound would be influenced by its unique molecular structure, including the bulky and hydrophobic octylphenoxy group.

The aggregation number (N) refers to the average number of surfactant monomers that assemble to form a single micelle. This number is not fixed and depends on factors such as the surfactant's molecular structure, concentration, temperature, and the presence of additives. ethz.ch

The morphology, or shape, of the micelles is also variable. At concentrations just above the CMC, surfactants often form spherical micelles. ethz.ch However, as the total surfactant concentration increases, these initial spherical aggregates can grow and transition into other shapes, such as ellipsoidal or cylindrical (rod-like) micelles. ethz.chwhiterose.ac.uk In some systems, these cylindrical structures can entangle to form wormlike micelles or even more complex phases like lamellar vesicles. whiterose.ac.uknih.gov

This phenomenon, known as a morphological transition, is governed by the principles of molecular packing. The preferred shape is the one that most effectively accommodates the surfactant molecules, balancing the attractive forces between hydrophobic tails and the repulsive forces between hydrophilic headgroups. For a related class of surfactants, sodium lauryl ether sulfates (SLEnS), molecular simulations show that the micelle shape is predominantly spherical, but can coexist with elongated or rod-like structures under certain conditions. ethz.ch

Table 1: Conceptual Illustration of Micellar Morphological Transitions with Increasing Concentration This table is illustrative and based on general principles of surfactant behavior.

| Concentration Range | Dominant Micelle Morphology | Rationale |

|---|---|---|

| Slightly above CMC | Spherical | Initial aggregation minimizes hydrophobic contact while keeping headgroups far apart. |

| Moderately above CMC | Ellipsoidal / Cylindrical (Rod-like) | Increased monomer availability allows for one-dimensional growth to further shield hydrophobic cores. whiterose.ac.uk |

| High Concentration | Wormlike Micelles / Vesicles | Inter-micellar interactions and packing constraints can lead to more complex, extended structures. nih.gov |

The self-assembly process is sensitive to the surrounding solution conditions.

pH: The influence of pH on micellization is most significant when the surfactant's headgroup can be protonated or deprotonated. mdpi.com For this compound, the sulphate headgroup is the salt of a strong acid and remains negatively charged over a broad pH range. Therefore, its CMC is generally expected to be stable and show little dependence on pH, except at extreme values where hydrolysis of the ether or sulphate linkage could occur. The primary effect of pH in other systems is altering the electrostatic repulsion between headgroups; greater repulsion (at pH values causing like charges) leads to a higher CMC. mdpi.com

Electrolyte Concentration: The addition of an electrolyte, such as sodium chloride (NaCl), to a solution of an ionic surfactant has a pronounced effect on micellization. Electrolytes decrease the CMC and often increase the aggregation number. jsirjournal.comresearchgate.net This occurs because the added counter-ions (e.g., Na⁺) from the salt accumulate near the charged micellar surface, effectively shielding and reducing the electrostatic repulsion between the negatively charged sulphate headgroups. researchgate.netresearchgate.net This reduction in repulsion makes it easier for monomers to aggregate, thus lowering the concentration required for micelle formation. The magnitude of this effect depends on the type and concentration of the electrolyte. researchgate.net

Table 2: Illustrative Effect of Electrolyte (NaCl) Addition on the CMC of an Anionic Surfactant This table demonstrates a general principle. Specific values for the target compound require experimental determination.

| NaCl Concentration (mol/L) | Relative CMC Value | Reason |

|---|---|---|

| 0 (Pure Water) | High | Strong electrostatic repulsion between headgroups opposes micellization. |

| Low | Medium | Partial screening of headgroup repulsion by counter-ions. researchgate.net |

| High | Low | Effective shielding of headgroup repulsion significantly favors micelle formation. researchgate.net |

Formation of Mixed Micelles and Other Co-assemblies with Co-surfactants and Amphiphiles

When this compound is combined with other surfactants or amphiphilic molecules, they can form mixed aggregates, leading to properties that are often more advantageous than those of the individual components.

In an ideal mixture of surfactants, the properties of the mixed micelles would be a simple average of the individual components. However, most mixed surfactant systems exhibit non-ideal behavior due to specific interactions between the different molecules. scialert.net This is particularly true for mixtures of anionic and non-ionic or anionic and cationic surfactants.

A common phenomenon is synergism , where the measured CMC of the mixture is significantly lower than the ideal CMC calculated based on the mole fractions of the components. scialert.net This indicates a favorable interaction between the surfactant molecules, making the formation of mixed micelles thermodynamically more favorable than the formation of micelles from a single surfactant.

The degree of non-ideality and interaction can be quantified using the regular solution theory, which employs a dimensionless interaction parameter (β). scialert.netresearchgate.net

A negative β value signifies attractive interactions or synergy between the surfactants in the mixed micelle.

A β value of zero indicates ideal mixing.

A positive β value suggests antagonistic or repulsive interactions.

For mixtures of anionic and non-ionic surfactants, interaction parameters are often negative, indicating that the mixing is thermodynamically favorable. scialert.net

Table 3: Interpretation of the Thermodynamic Interaction Parameter (β) in Mixed Micelles

| Value of β | Type of Interaction | Effect on Mixed CMC |

|---|---|---|

| β < 0 | Synergistic (Attractive) | Lower than ideal CMC. scialert.net |

| β = 0 | Ideal | Equal to ideal CMC. |

| β > 0 | Antagonistic (Repulsive) | Higher than ideal CMC. |

For instance, when a surfactant that prefers to form spherical micelles is mixed with one that tends to form larger, rod-like structures, the resulting morphology can be intermediate or can be triggered to transition from sphere to rod at a lower concentration than for the pure component. ias.ac.in The addition of a hydrotrope (a molecule with a small hydrophobic part) to a conventional surfactant like sodium dodecyl sulphate can result in the formation of smaller mixed micelles, where the hydrotrope molecules replace some of the surfactant molecules in the aggregate. ias.ac.in

The molecular packing in a mixed micelle containing this compound and a co-surfactant would depend on the structure of the second component. If mixed with a cationic surfactant, strong electrostatic attraction would lead to dense packing and a highly stable mixed micelle. If mixed with a non-ionic surfactant, the packing would be influenced by the reduction in electrostatic repulsion and the steric bulk of the respective headgroups, leading to synergistic interactions.

Based on a comprehensive search of available scientific literature, a detailed article focusing solely on the self-assembly behavior, supramolecular organization, and vesicle dynamics of This compound cannot be generated at this time.

The search for specific research findings on the synergistic and antagonistic effects in binary and ternary surfactant mixtures, as well as the dynamics of vesicle and higher-order aggregate formation for this particular compound, did not yield any dedicated scholarly articles or datasets.

While there is extensive research on the behavior of structurally related surfactants, such as sodium dodecyl sulfate (SDS), sodium lauryl ether sulfates (SLES), and various nonylphenol ethoxylates, directly extrapolating these findings to this compound would not be scientifically accurate and would violate the strict constraint of focusing solely on the specified compound.

Therefore, due to the absence of specific experimental data and research literature for this compound in the requested areas, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided outline.

Interfacial Adsorption and Surface Activity of Sodium 2 Octylphenoxy Ethyl Sulphate

Adsorption Kinetics and Thermodynamics at Fluid-Fluid Interfaces

The efficiency and effectiveness of a surfactant are largely determined by its adsorption characteristics at fluid-fluid interfaces, such as air-water or oil-water interfaces. This involves understanding both the speed at which surfactant molecules migrate to and orient at the interface (kinetics) and the equilibrium state of adsorption (thermodynamics).

Surface Excess Concentration (Γmax) and Minimum Area per Molecule (Amin) Determination

The surface excess concentration (Γmax) represents the maximum concentration of surfactant molecules that can be packed into a monomolecular layer at the interface. This parameter is a key indicator of the surfactant's efficiency in reducing surface tension. From Γmax, the minimum area per molecule (Amin) can be calculated, which provides insight into the orientation and packing of the surfactant molecules at the interface. mdpi.com

The determination of Γmax is typically achieved through the analysis of surface tension isotherms, which plot the surface tension of a solution as a function of the logarithm of the surfactant concentration. The Gibbs adsorption isotherm equation is then applied to these data. epfl.chbibliotekanauki.pl The equation relates the change in surface tension to the surface excess concentration. epfl.ch

For comparative purposes, the table below presents typical Γmax and Amin values for related surfactants. It is important to note that these values are illustrative and the actual values for Sodium 2-(octylphenoxy)ethyl sulphate may vary depending on factors such as temperature, pH, and the presence of electrolytes.

| Surfactant | Γmax (mol/m²) | Amin (Ų/molecule) | Reference |

| Sodium Dodecyl Sulfate (B86663) (SDS) | 3.5 x 10⁻⁶ | 47.4 | epfl.ch |

| Triton X-100 (Octylphenol Ethoxylate) | 2.8 x 10⁻⁶ | 59.3 | core.ac.uk |

Interactive Data Table: Surface Properties of Related Surfactants (This table is for illustrative purposes based on available data for similar compounds)

| Surfactant | Γmax (mol/m²) | Amin (Ų/molecule) |

|---|---|---|

| Sodium Dodecyl Sulfate (SDS) | 3.5e-6 | 47.4 |

| Triton X-100 | 2.8e-6 | 59.3 |

| This compound | Data not available | Data not available |

Mechanisms of Interfacial Tension Reduction and Stabilization in Emulsions and Foams

The primary mechanism by which this compound reduces interfacial tension is through the adsorption of its molecules at the interface between two immiscible phases. The hydrophobic octylphenol (B599344) tails orient themselves towards the non-aqueous phase (e.g., oil or air), while the hydrophilic sulphate heads remain in the aqueous phase. This arrangement disrupts the cohesive forces between the molecules of the bulk phases, leading to a decrease in interfacial tension. bohrium.com

In emulsions , which are dispersions of one liquid in another, this compound acts as an emulsifier by forming a protective film around the dispersed droplets. pcimag.comresearchgate.net This film provides stability through two main mechanisms:

Steric Hindrance: The bulky structure of the adsorbed surfactant molecules creates a physical barrier that prevents the droplets from coalescing. The ethoxy group in the molecule can contribute significantly to this steric stabilization. windows.net

Electrostatic Repulsion: As an anionic surfactant, the sulphate head groups impart a negative charge to the surface of the droplets. This leads to electrostatic repulsion between the droplets, further preventing their aggregation and coalescence. pcimag.comwindows.net

The effectiveness of an emulsifier is often related to the droplet size distribution it can achieve. Smaller and more uniform droplet sizes generally lead to more stable emulsions. Studies on similar alkylphenol ethoxylate sulfates have demonstrated their efficacy in producing stable emulsions with fine droplet sizes in applications like emulsion polymerization. pcimag.comresearchgate.net

Surface Elasticity (Gibbs-Marangoni Effect): The presence of the surfactant imparts elasticity to the surface of the lamellae. If the film is stretched, the local surfactant concentration decreases, leading to an increase in surface tension. This creates a surface tension gradient that induces a flow of liquid from regions of lower surface tension (higher surfactant concentration) to the stretched area, thus healing the thin spot and preventing rupture.

Reduced Gas Diffusion: The adsorbed surfactant monolayer at the gas-liquid interface can reduce the rate of gas diffusion from smaller bubbles to larger ones (Ostwald ripening), a key mechanism of foam coarsening. walshmedicalmedia.com

Increased Surface Viscosity: The packed surfactant molecules at the interface can increase the surface viscosity, which slows down the drainage of liquid from the lamellae and enhances foam stability.

Wetting and Spreading Properties on Diverse Substrates

The ability of a liquid to wet and spread over a solid surface is governed by the balance of cohesive forces within the liquid and adhesive forces between the liquid and the solid. This compound, by significantly reducing the surface tension of aqueous solutions, enhances their wetting and spreading capabilities on various substrates. mdpi.comvenus-goa.com

The wetting properties of a surfactant solution are often characterized by the contact angle , which is the angle formed by the liquid-solid interface and the liquid-vapor interface. A lower contact angle indicates better wetting. The addition of surfactants like this compound to water can dramatically decrease the contact angle on hydrophobic surfaces, transforming them from non-wetting to wetting. mdpi.com

Studies on octylphenol ethoxylate surfactants have shown that their wetting ability is influenced by the length of the ethoxylate chain. researchgate.net Shorter chain ethoxylates tend to exhibit better wetting on nonpolar surfaces due to a more favorable hydrophilic-lipophilic balance (HLB) for such applications.

The spreading of a droplet of a surfactant solution over a solid surface is a dynamic process. The presence of the surfactant not only lowers the equilibrium surface tension but can also induce Marangoni stresses at the advancing contact line, which can accelerate the spreading process. This occurs because as the droplet spreads, the newly created surface has a lower surfactant concentration, leading to a surface tension gradient that pulls the liquid outwards.

The effectiveness of this compound as a wetting and spreading agent makes it valuable in applications such as:

Agrochemicals: Improving the coverage of pesticide and herbicide sprays on plant leaves.

Industrial Cleaning: Enhancing the penetration of cleaning solutions into porous materials and the removal of soils from surfaces.

Paints and Coatings: Ensuring uniform spreading and adhesion of coatings on various substrates.

Interactions of Sodium 2 Octylphenoxy Ethyl Sulphate with Biomacromolecules and Synthetic Polymers

Protein Solubilization and Conformational Effects

The interaction of surfactants like Sodium 2-(octylphenoxy)ethyl sulphate with proteins is a critical process in biochemistry, particularly for the study of membrane-bound proteins. These interactions can range from the gentle solubilization of protein structures to complete denaturation, depending on the conditions and the concentration of the surfactant.

Integral membrane proteins are embedded within the lipid bilayer of cell membranes, making them notoriously difficult to study in aqueous solutions. Detergents are essential for their extraction and solubilization. wikipedia.org The process of solubilizing membrane proteins with a detergent such as this compound involves several key steps.

Initially, detergent monomers partition into the cell membrane. As the concentration of the detergent increases, the lipid bilayer becomes saturated, leading to the disruption of the membrane structure. This disruption results in the formation of mixed micelles, which are small, soluble aggregates containing the membrane protein, lipids from the original membrane, and detergent molecules. thermofisher.commemtein.com The hydrophobic tails of the detergent molecules interact with the hydrophobic transmembrane domains of the protein, effectively shielding them from the aqueous solvent. Simultaneously, the hydrophilic headgroups of the detergent face outward, rendering the entire protein-detergent complex soluble in water. thermofisher.com

The efficiency of this process depends on several factors, including the detergent's concentration, its critical micelle concentration (CMC), temperature, and the ionic strength of the buffer. gbiosciences.com For effective solubilization, the detergent concentration must be above its CMC to ensure the formation of micelles that can encapsulate the protein. thermofisher.com The goal is to replace the native lipid environment with a detergent micelle shell, thereby transitioning the protein from a membrane-embedded state to a soluble one without irreversibly altering its native structure and function. memtein.com

Anionic surfactants like this compound can have a profound impact on the three-dimensional structure of proteins. At concentrations below their CMC, anionic surfactants can bind to proteins, often initiating conformational changes. lu.se The interaction typically begins with the electrostatic attraction between the negatively charged sulphate headgroup of the surfactant and positively charged amino acid residues on the protein surface. nih.gov

Following this initial binding, the hydrophobic tail of the surfactant can penetrate the protein's hydrophobic core, leading to the disruption of the native tertiary structure. nih.gov This process, known as denaturation, unfolds the protein from its compact, functional state into a more extended, inactive conformation. lu.se The extent of denaturation is influenced by the surfactant concentration; higher concentrations generally lead to more complete unfolding. nih.gov Studies on similar anionic surfactants, like sodium dodecyl sulfate (B86663) (SDS), show that they can induce a multi-step denaturation process, leading to the formation of protein-surfactant complexes where the polypeptide chain is associated with surfactant micelles. nih.gov

Conversely, the removal of the denaturing surfactant can sometimes allow the protein to refold into its native, biologically active conformation. This process of renaturation is a critical step in many biotechnological applications. nih.gov Refolding can be initiated by diluting the surfactant concentration or by adding other molecules, such as non-ionic surfactants or cyclodextrins, which can effectively sequester the denaturing surfactant molecules, allowing the protein to re-establish its native intramolecular interactions. nih.govnih.gov In some cases, the addition of certain amphipathic cosolvents has been shown to protect proteins from denaturation by anionic surfactants and can even facilitate the refolding of proteins from a denatured state. nih.gov

Following the successful solubilization of a protein, it is often necessary to remove the detergent to ensure the protein's stability and functionality in subsequent experiments or applications like ELISA, IEF, or mass spectrometry. gbiosciences.comthermofisher.com The choice of detergent removal strategy depends on the properties of the specific detergent, such as its CMC and micelle size. thermofisher.comhuji.ac.il Several common methods are employed:

Dialysis: This technique is effective for removing detergents with a high CMC and small micelle size. thermofisher.combitesizebio.com The protein-detergent solution is placed in a semi-permeable membrane that allows small detergent monomers to pass through into a large volume of detergent-free buffer, while retaining the larger protein. gbiosciences.com However, this method is slow and less effective for detergents with low CMCs, as the majority of the surfactant exists in large micelles that cannot pass through the dialysis pores. thermofisher.combitesizebio.com

Gel Filtration (Size-Exclusion Chromatography): This method separates molecules based on size. gbiosciences.com The protein-detergent complex is passed through a column packed with porous beads. Larger molecules, like the protein, pass around the beads and elute first, while smaller detergent monomers and micelles enter the pores and elute later. gbiosciences.combitesizebio.com

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. gbiosciences.com Under appropriate buffer conditions, the protein can be made to bind to a charged resin while the uncharged or similarly charged detergent micelles pass through. The protein is then eluted using a buffer with a different pH or salt concentration. gbiosciences.com

Hydrophobic Adsorption Chromatography: Porous polystyrene beads can be used to adsorb detergent molecules from the solution. bitesizebio.com This is a simple method, but it requires careful optimization to avoid removing the detergent required to keep the protein soluble, which could lead to protein precipitation. bitesizebio.com

Affinity Chromatography: If the protein has an affinity tag, it can be captured on a specific resin, and the detergent can be washed away before eluting the purified protein. nih.gov

Interactive Table: Detergent Removal Strategies

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Dialysis | Size exclusion via semi-permeable membrane | Simple, passive technique. | Slow; ineffective for detergents with low CMC. bitesizebio.com |

| Gel Filtration | Separation by hydrodynamic radius | Fast; can be highly resolving. | Requires significant difference in size between protein and detergent micelles. bitesizebio.com |

| Ion-Exchange | Separation based on net charge | Effective for charged proteins. | Requires optimization of buffer conditions. gbiosciences.com |

| Adsorption | Hydrophobic binding of detergent to beads | Simple and inexpensive. | Risk of precipitating the protein if too much detergent is removed. bitesizebio.com |

Complexation with Water-Soluble Polymers

The interaction between surfactants and polymers in aqueous solutions is a subject of considerable scientific and industrial interest. These interactions can lead to the formation of complex structures with unique properties, driven by a combination of forces.

The association between an anionic surfactant like this compound and a water-soluble polymer is primarily governed by two types of forces: hydrophobic and electrostatic interactions. nih.gov

Hydrophobic Interactions: The nonpolar tail of the surfactant molecule has a low affinity for the aqueous environment and seeks to minimize its contact with water. In the presence of a polymer with hydrophobic segments, the surfactant tails can associate with these regions. This interaction is entropically favorable as it releases ordered water molecules from around both the surfactant tail and the polymer's hydrophobic sections. inkworldmagazine.com For neutral polymers like polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) oxide (PEO), hydrophobic attraction is the main driving force for association with anionic surfactants. inkworldmagazine.com

Electrostatic Interactions: When the polymer is a polyelectrolyte carrying positive charges (a polycation), there is a strong electrostatic attraction to the negatively charged headgroup of the anionic surfactant. mdpi.com This attraction is a powerful driving force for complexation and can lead to the binding of surfactant molecules to the polymer chain at concentrations well below the surfactant's normal CMC. scientificspectator.com This initial binding is often an ion-exchange process, where the surfactant anions displace the polymer's original counterions. nist.gov

The interplay of these forces determines the nature and strength of the polymer-surfactant interaction. The process typically begins at a specific surfactant concentration known as the critical aggregation concentration (CAC), which is usually lower than the CMC of the free surfactant. nih.govresearchgate.net

The complexes formed between polymers and surfactants can adopt various structures, with the "bead-necklace" or "pearl necklace" model being one of the most widely accepted descriptions for many systems. inkworldmagazine.comnist.govresearchgate.net This model is particularly relevant for the interaction of anionic surfactants with both neutral and oppositely charged polymers.

According to this model, the surfactant molecules aggregate along the polymer chain to form micelle-like clusters, which are the "beads" of the necklace. researchgate.net The flexible polymer chain acts as the "necklace" or "string" that connects these micellar beads. nist.govresearchgate.net The formation of these bound micelles is induced by the polymer, occurring at the critical aggregation concentration (CAC). nist.gov

For neutral polymers, the hydrophobic parts of the polymer chain serve as nucleation sites for the surfactant micelles. acs.org In the case of oppositely charged polyelectrolytes, the polymer chain is thought to wrap around the electrostatically bound micelles. researchgate.net As more surfactant is added to the system, the number of micelles bound to the polymer chain increases until the polymer becomes saturated. Beyond this point, free micelles begin to form in the solution, similar to how they would in the absence of the polymer. nist.gov The structure of these complexes can be investigated using techniques such as small-angle neutron scattering (SANS), fluorescence spectroscopy, and microscopy. acs.orgacs.org

Modulation of Solution Rheology and Viscoelastic Properties via Polymer-Surfactant Interactions

General principles from related systems suggest that anionic surfactants can interact with polymers in solution to form complex structures that significantly alter the rheological profile. These interactions are typically driven by a combination of electrostatic and hydrophobic forces, leading to the formation of surfactant-polymer aggregates. The nature and extent of these interactions, and consequently their impact on viscosity and viscoelasticity, are highly dependent on the specific chemical structures of both the surfactant and the polymer, as well as the solution conditions such as concentration, temperature, and ionic strength.

In analogous systems involving anionic surfactants and neutral or charged polymers, the formation of micelle-like aggregates along the polymer chain can lead to several rheological phenomena. These can include an increase in viscosity due to the expansion of polymer coils and the formation of a transient network, or in some cases, a decrease in viscosity due to the collapse of the polymer chain. The viscoelastic properties, such as the storage (G') and loss (G'') moduli, are also significantly affected, often indicating a transition towards more gel-like behavior.

However, without specific experimental data for this compound, any discussion on its specific impact on solution rheology in the presence of polymers would be speculative. Detailed research, including rheological measurements (e.g., steady-state shear viscosity, oscillatory shear tests) on well-defined systems of this compound and various polymers, would be required to elucidate these interactions and their consequences for solution properties.

Due to the lack of available research findings and quantitative data, the creation of data tables and a detailed analysis of the modulation of solution rheology and viscoelastic properties for this specific compound is not possible at this time.

Advanced Characterization and Spectroscopic Probes for Sodium 2 Octylphenoxy Ethyl Sulphate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Micellar Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the detailed molecular structure and dynamics of surfactant aggregates. By monitoring the chemical shifts, relaxation times, and through-space interactions of atomic nuclei, NMR provides a wealth of information on the formation and architecture of micelles.

One of the key applications of NMR in surfactant science is the determination of the critical micelle concentration (CMC). This is often achieved by monitoring the chemical shift of specific protons within the surfactant molecule as a function of concentration. Upon micellization, the local chemical environment of the protons in the hydrophobic tail and the phenoxy group of Sodium 2-(octylphenoxy)ethyl sulphate changes significantly as they move from an aqueous environment to the non-polar core of the micelle, leading to a distinct change in their chemical shifts.

Furthermore, advanced NMR techniques such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal the spatial proximity of different parts of the surfactant molecules within an aggregate. For a similar anionic surfactant, sodium dodecyl dioxyethylene-2 sulfate (B86663) (SDP2S), NOESY studies have demonstrated how the hydrophobic tails and ethoxylated chains are arranged relative to each other in the micelle. uran.ua Diffusion-Ordered Spectroscopy (DOSY) is another valuable NMR method that separates signals based on the diffusion coefficient of the molecules. This allows for the direct measurement of the hydrodynamic radius of the micelles and can be used to study changes in micelle size and shape as a function of concentration or temperature. uran.ua For instance, a nonlinear increase in the hydrodynamic radius with concentration can indicate a sphere-to-rod transition of the micelles. uran.ua

Table 1: Representative NMR Parameters for Micellar Characterization

| NMR Technique | Measured Parameter | Information Obtained |

| ¹H NMR | Chemical Shift (δ) vs. Concentration | Critical Micelle Concentration (CMC) |

| DOSY | Diffusion Coefficient (D) | Hydrodynamic Radius (Rh), Micelle Size |

| NOESY | Cross-peak Intensities | Spatial arrangement of molecules in the micelle |

| ¹³C T₁ Relaxation | Relaxation Time (T₁) | Chain dynamics and packing within the micelle |

Light Scattering and Small Angle Scattering Techniques for Aggregate Size and Morphology

Dynamic Light Scattering (DLS) is a widely used technique that measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. From these fluctuations, the translational diffusion coefficient of the micelles can be determined, and subsequently, the hydrodynamic radius can be calculated using the Stokes-Einstein equation. DLS is particularly useful for determining the average size and size distribution of micelles in a solution.

SANS offers the unique advantage of contrast variation, where by using deuterated solvents or surfactants, specific parts of the aggregate can be "highlighted" or "masked." mdpi.comnih.gov This allows for the precise determination of the core radius, shell thickness, and aggregation number of the micelles. SANS studies on sodium alkyl sulfates have demonstrated that an increase in the length of the hydrophobic chain leads to a significant increase in the micelle aggregation number. researchgate.net

Table 2: Comparison of Scattering Techniques for Micelle Characterization

| Technique | Principle | Key Information | Advantages |

| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity | Hydrodynamic radius, size distribution | Fast, relatively simple |

| Small-Angle X-ray Scattering (SAXS) | Measures scattering of X-rays at small angles | Size, shape, internal structure | High resolution, widely available |

| Small-Angle Neutron Scattering (SANS) | Measures scattering of neutrons at small angles | Size, shape, core-shell structure, aggregation number | Contrast variation capability |

Surface-Sensitive Analytical Techniques (e.g., Surface Tensiometry, Ellipsometry)

Surface-sensitive techniques are crucial for characterizing the behavior of surfactants at interfaces, such as the air-water or solid-water interface. These methods provide information on the efficiency of a surfactant in lowering surface tension and the packing of surfactant molecules at surfaces.

Surface tensiometry is the primary method used to determine the critical micelle concentration (CMC) of surfactants. nih.govscilit.com By measuring the surface tension of a surfactant solution as a function of its concentration, a distinct breakpoint is observed. Below the CMC, the surfactant molecules adsorb at the air-water interface, leading to a decrease in surface tension. Above the CMC, the interface becomes saturated, and excess surfactant molecules form micelles in the bulk solution, resulting in a plateau in the surface tension values. dataphysics-instruments.comerau.edu The surface tension at the CMC is a measure of the maximum surface tension reduction achievable by the surfactant. From the slope of the surface tension versus log-concentration plot below the CMC, the maximum surface excess concentration (Γmax) and the minimum area per molecule (Amin) at the interface can be calculated using the Gibbs adsorption isotherm. researchgate.net

Ellipsometry is an optical technique that measures the change in the polarization state of light upon reflection from a surface. scirp.orgresearchgate.net It is highly sensitive to the thickness and refractive index of thin films. In the context of surfactants, ellipsometry can be used to study the adsorption of this compound onto solid substrates from solution. researchgate.net This provides valuable information on the formation of adsorbed surfactant layers (admicelles or hemimicelles), their thickness, and their packing density.

Table 3: Information from Surface-Sensitive Techniques

| Technique | Measurement | Derived Parameters |

| Surface Tensiometry | Surface tension vs. concentration | Critical Micelle Concentration (CMC), Surface tension at CMC (γcmc), Maximum surface excess (Γmax), Minimum area per molecule (Amin) |

| Ellipsometry | Change in light polarization upon reflection | Adsorbed layer thickness, Refractive index of the adsorbed layer, Adsorption kinetics |

Spectroscopic Techniques (e.g., UV-Vis, Fluorescence, ESR) for Micellar Microenvironment and Interaction Studies

Spectroscopic techniques that utilize probe molecules are invaluable for investigating the microenvironment within surfactant micelles and their interactions with other molecules.

UV-Visible spectroscopy can be employed to study the partitioning of probe molecules, such as certain dyes, between the aqueous phase and the micellar phase. rsc.org A shift in the absorption maximum or a change in the molar absorptivity of the probe upon incorporation into the micelle provides information about the polarity of the micellar core.

Fluorescence spectroscopy is a particularly sensitive technique for probing micellar systems. researchgate.netresearchgate.netnih.gov Hydrophobic fluorescent probes, such as pyrene (B120774), can be solubilized within the micellar core. The ratio of the intensities of certain vibronic peaks in the pyrene fluorescence spectrum (the I₁/I₃ ratio) is highly sensitive to the polarity of its microenvironment, providing a measure of the hydrophobicity of the micellar interior. nih.gov Fluorescence quenching studies, where a quencher molecule is added to the system, can be used to determine the micelle aggregation number and to study the dynamics of probe and quencher exchange between micelles. researchgate.net

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), utilizes stable nitroxide spin probes to investigate the microenvironment and dynamics of micelles. uran.uanih.gov The shape and parameters of the ESR spectrum of a spin probe are sensitive to its rotational mobility and the polarity of its surroundings. acs.org By using spin probes with the nitroxide group at different positions along an alkyl chain, it is possible to probe the microviscosity and molecular packing at different depths within the micelle. researchgate.net ESR can also be used to determine the CMC and to study interactions between the surfactant and other molecules. columbia.edu

Table 4: Spectroscopic Probes for Micellar Characterization

| Technique | Probe Example | Information Obtained |

| UV-Visible Spectroscopy | Crystal Violet | Partition coefficient, Binding constant |

| Fluorescence Spectroscopy | Pyrene | Micropolarity (I₁/I₃ ratio), Aggregation number (quenching) |

| Electron Spin Resonance (ESR) | TEMPO, 5-DOXYL-stearic acid | Microviscosity, Molecular packing, Micellar dynamics |

Computational Chemistry and Molecular Simulation Studies of Sodium 2 Octylphenoxy Ethyl Sulphate

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations are a cornerstone of computational surfactant science. This technique involves calculating the trajectory of every atom in a system over time, based on a given force field that describes the interatomic potentials. For Sodium 2-(octylphenoxy)ethyl sulphate, MD simulations can map out the complex processes of micellization and interfacial adsorption in aqueous solutions.

MD simulations offer a detailed picture of how individual surfactant molecules aggregate to form micelles. While specific simulation data for this compound is not extensively published, studies on analogous surfactants like Sodium Dodecyl Sulfate (B86663) (SDS) and Sodium Octyl Sulfate (SOS) provide a clear framework for the expected behavior and the type of insights that can be gained.

Simulations can track the self-assembly process from a random dispersion of monomers to the formation of stable aggregates. Key findings from studies on similar surfactants reveal that factors such as temperature and concentration significantly influence micellar structure. At low temperatures, surfactants may form ordered, crystalline-like aggregates rather than conventional micelles. As the temperature rises, a transition to spherical micelles occurs, which can further evolve into elongated, rod-like or disc-shaped structures at higher concentrations or temperatures. rsc.org

The aggregation kinetics and the final morphology of the micelles are governed by a delicate balance of hydrophobic interactions (driving the octylphenoxy tails into the core) and electrostatic repulsions between the negatively charged sulphate headgroups, which are screened by sodium counterions. nih.gov The presence of excess salt in the solution can also dramatically alter micelle size and shape, leading to more compact and densely packed structures. For instance, simulations on SOS have shown that in mixtures with other surfactants, aggregation can transition from spherical to disc-like and then to rod-like structures as the composition changes. rsc.org

Table 1: Influence of System Variables on Micellar Structure (Based on Analogous Surfactant Systems)

| Parameter | Effect on Micelle Structure | Research Finding Reference |

|---|---|---|

| Temperature | Can induce a transition from crystalline aggregates at low temperatures to spherical and then elongated micelles as temperature increases. | |

| Concentration | Higher concentrations typically lead to larger aggregation numbers and can promote shape transitions from spherical to rod-like or other complex shapes. | |

| Excess Salt | Leads to larger and more compact micellar aggregates due to enhanced screening of headgroup repulsion. |

| Co-surfactant Ratio | In mixed systems, the ratio of surfactants can dictate the aggregate shape, leading to transitions between spherical, disc, and rod morphologies. rsc.org | rsc.org |

MD simulations are particularly adept at characterizing the behavior of surfactants at interfaces, such as the air-water or oil-water interface. These simulations can reveal the precise orientation of this compound molecules, with the hydrophobic octylphenoxy group partitioning away from the aqueous phase and the hydrophilic sulphate headgroup remaining in contact with water.

A critical aspect revealed by these simulations is the structure of the hydration shell around the surfactant's ionic components. Studies on sodium sulfate solutions show that both the sodium cation (Na+) and the sulfate anion are surrounded by well-defined hydration shells of water molecules. umcs.plbibliotekanauki.pl MD simulations can precisely calculate the number of water molecules in these shells and their average distance from the ion. For example, simulations of aqueous Na+ ions show a distinct first hydration shell. bibliotekanauki.pl The dynamics of these water molecules are significantly different from bulk water. nih.gov

Furthermore, simulations can model the process of ion attraction to a charged surface, revealing the stripping away of these hydration shells as the ion approaches the interface. nih.gov This process is dictated by the interfacial water network and electrostatic forces. nih.gov The detailed molecular picture provided by simulations includes the radial distribution functions (RDFs), which give the probability of finding one atom at a certain distance from another, offering quantitative data on the structure of the solution and the hydration shells. bibliotekanauki.pl

Table 2: Simulated Hydration Shell Properties for Ions in Aqueous Solution (Illustrative Data from Sodium Sulfate Simulations)

| Ion Pair | Peak Distance (nm) from RDF | Coordination Number (First Shell) | Reference |

|---|---|---|---|

| Na+ – Ow (Water Oxygen) | ~0.24 | ~5-6 | bibliotekanauki.pl |

| S (of SO4^2-) – Ow (Water Oxygen) | ~0.38 | ~8 | bibliotekanauki.pl |

Theoretical Modeling of Polymer-Surfactant Interactions and Complex Formation

The interaction between surfactants and polymers is critical in many industrial formulations. Theoretical models and simulations can elucidate the formation of polymer-surfactant complexes involving this compound. General thermodynamic and statistical mechanics approaches are used to model these interactions, which often begin at a surfactant concentration known as the critical aggregation concentration (cac), typically below the surfactant's own critical micelle concentration (cmc). researchgate.netresearchgate.net

Modeling studies, often combined with experimental techniques like Small-Angle Neutron Scattering (SANS), show that anionic surfactants like SDS can form micelle-like aggregates that are bound along the backbone of a polymer. researchgate.net The nature of this interaction depends heavily on the specific polymer. For neutral polymers like Poly(vinyl-pyrrolidone) (PVP), the binding is driven by hydrophobic interactions. For charged polymers, electrostatic forces play a dominant role. researchgate.net For instance, studies on the interaction between the cationic polymer PDMAEMA and the anionic surfactant SDS have shown that complexes are formed where micelles are threaded along the polymer backbone. researchgate.net Theoretical models can predict the size and structure of these complexes as a function of surfactant and polymer concentration. researchgate.net

Computational Prediction of Interfacial Properties and Phase Behavior of Surfactant Systems

Computational methods are invaluable for predicting the interfacial properties and phase behavior of complex surfactant systems. By simulating the molecular interactions, it is possible to calculate key parameters like interfacial tension. These models can predict how this compound lowers the surface tension of water and how this effect changes with concentration.

Furthermore, simulations can forecast the phase behavior of surfactant solutions. The self-assembly of surfactants can lead to various liquid crystalline phases beyond simple micelles, such as hexagonal, lamellar, or cubic phases. Computational models can help construct phase diagrams that map out these different structures as a function of variables like concentration and temperature. Studies on mixed cationic-anionic surfactant systems, for example, have used MD simulations to establish the relationship between the composition of the surfactants and the resulting aggregate shape (e.g., sphere, disc, rod), providing a foundation for understanding and predicting the complex phase behavior. rsc.org These predictive capabilities are essential for designing formulations with specific rheological or emulsifying properties.

Environmental Chemistry and Degradation Pathways of Sodium 2 Octylphenoxy Ethyl Sulphate

Biodegradation Mechanisms by Microbial Communities

The primary mechanism for the removal of alkylphenol ethoxylate-based surfactants from the environment is biodegradation by diverse microbial communities. The structure of these surfactants, with an aromatic ring, an alkyl chain, and an ethoxylate chain, allows for various points of microbial attack.

The environmental conditions, particularly the presence or absence of oxygen, significantly dictate the degradation pathways and the resulting metabolites of alkylphenol ethoxylates.

Aerobic Degradation:

Under aerobic conditions, the biodegradation of alkylphenol ethoxylates is generally initiated by the shortening of the hydrophilic ethoxylate chain. service.gov.ukresearchgate.net This process often involves the cleavage of ether bonds, leading to the formation of short-chain OPEOs. A key aerobic pathway is the oxidation of the terminal alcohol on the ethoxylate chain to a carboxylic acid, resulting in the formation of octylphenoxy carboxylates (OPECs) and nonylphenoxy carboxylates (NPECs). acs.orgacs.orgnih.gov Further degradation can then proceed on these carboxylated intermediates.

Studies on nonylphenol ethoxylates (NPEOs) have shown a rapid primary degradation, with over 99% removal observed within four days in river water. nih.gov The initial step is often ω-carboxylation of the ethoxylate chain, forming long-chain carboxylated metabolites (NPECs). acs.orgnih.gov These are then gradually degraded to shorter-chain NPECs, with (nonylphenoxy)ethoxy acetic acid being a significant metabolite. nih.gov The alkyl chain can also be oxidized, leading to dicarboxylated metabolites. acs.orgacs.org Importantly, under aerobic conditions, the formation of the more toxic and persistent octylphenol (B599344) or nonylphenol is considered a minor pathway. acs.org

The ultimate biodegradation half-lives for alkylphenol ethoxylates and their intermediates in aerobic environments like fresh water, seawater, and soil have been estimated to be in the range of one to four weeks. nih.gov

Anaerobic Degradation:

In the absence of oxygen, the degradation of alkylphenol ethoxylates follows a different and more concerning route. Under anaerobic conditions, the primary degradation pathway leads to the formation and accumulation of alkylphenols, such as octylphenol (OP) and nonylphenol (NP). researchgate.net These degradation products are more persistent, more toxic, and are known endocrine disruptors. researchgate.netnih.gov

The rate of anaerobic degradation varies depending on the specific electron acceptor available. Studies on nonylphenol have shown that the degradation rates follow the order: sulfate-reducing > methanogenic > nitrate-reducing conditions. nih.gov For instance, the anaerobic degradation half-life of nonylphenol in river sediments has been reported to range from 46 to 69 days. nih.gov

Research on the anaerobic biodegradation of OPEOs under denitrifying conditions in an upflow anaerobic sludge blanket (UASB) reactor revealed the formation of several intermediates. nih.goviwaponline.com Octylphenol was formed initially but was subsequently degraded. nih.goviwaponline.com Other identified metabolites included octylphenol monoethoxylate (OPEO1), octylphenol diethoxylate (OPEO2), and even compounds resulting from the cleavage of the alkyl chain, such as propylphenol triethoxylate and heptylphenol diethoxylated. nih.goviwaponline.com This suggests multiple simultaneous degradation routes under anaerobic conditions.

The following table summarizes the key metabolites identified from the degradation of octylphenol ethoxylates, which are anticipated to be similar for Sodium 2-(octylphenoxy)ethyl sulphate following the initial hydrolysis of the sulphate group.

| Degradation Condition | Key Metabolites | Persistence/Toxicity Concern |

| Aerobic | Short-chain Octylphenol Ethoxylates (OPEOs) | Lower |

| Octylphenoxy Carboxylates (OPECs) | Lower | |

| Dicarboxylated Metabolites | Lower | |

| Anaerobic | Octylphenol (OP) | High (Persistent, Endocrine Disruptor) |

| Short-chain Octylphenol Ethoxylates (OPEOs) | Moderate | |

| Metabolites from Alkyl Chain Cleavage | Variable |

Several bacterial genera have been identified as key players in the biotransformation of alkylphenol ethoxylates. These microorganisms possess the enzymatic machinery to attack different parts of the surfactant molecule.

A study on the aerobic biodegradation of octylphenol polyethoxylates identified the genera Sphingobium, Pseudomonas, Flavobacterium, Comamonas, and Sphingopyxis as dominant in the degrading bacterial community. nih.gov Pseudomonas species, in particular, have been frequently implicated in the degradation of these compounds. For example, a Pseudomonas sp. strain was shown to degrade the ethoxylate chain of nonylphenol ethoxylates, leading to the accumulation of nonylphenol diethoxylate and the formation of [(nonylphenoxy)ethoxy]acetic acid. nih.gov

Under anaerobic conditions, the microbial communities responsible for degradation are more complex and can include sulfate-reducing bacteria, methanogens, and other fermentative bacteria. nih.gov The involvement of these different microbial guilds explains the varying degradation rates observed under different anaerobic conditions.

Abiotic Degradation Processes in Aquatic and Terrestrial Environments

Photochemical degradation, or photolysis, can be a significant removal mechanism for pollutants in sunlit surface waters. For octylphenol ethoxylates, photo-induced degradation has been observed in the presence of ferric iron (Fe(III)). dss.go.th The process is driven by hydroxyl radicals (•OH) generated from the photolysis of Fe(OH)2+. dss.go.th

The primary photochemical attack occurs on the ethoxylate chain, leading to its shortening. dss.go.th Key photoproducts identified include aldehyde ethoxylates, formate (B1220265) ethoxylates, and the persistent metabolite, octylphenol. dss.go.th However, with prolonged irradiation, even octylphenol can be degraded through this process. dss.go.th

Oxidation by other chemical species in the environment can also occur. For instance, advanced oxidation processes, such as sonochemical degradation using ultrasonic irradiation, have been shown to be effective in degrading octylphenol ethoxylates in water. caltech.eduacs.org This process preferentially attacks the hydrophobic alkyl chain, which differs from the typical biodegradation pathway that targets the ethoxylate chain. caltech.eduacs.org

Environmental Fate Modeling and Risk Assessment Methodologies (Focus on mechanistic insights for environmental impact)

Environmental fate models are crucial tools for predicting the distribution, concentration, and potential impact of chemicals like this compound in the environment. rivm.nl These models integrate the physicochemical properties of the compound with data on its degradation kinetics and the characteristics of the receiving environment. rivm.nl

For alkylphenol ethoxylates and their degradation products, risk assessments have been a major focus due to their widespread use and the endocrine-disrupting properties of their metabolites, particularly octylphenol and nonylphenol. service.gov.ukservice.gov.uk Risk assessments typically compare the predicted environmental concentrations (PECs) with the predicted no-effect concentrations (PNECs) for relevant species. rivm.nl

The main source of these compounds to the environment is through wastewater treatment plant effluents. service.gov.uknaturvardsverket.se The fate of these compounds in wastewater treatment is a critical factor in determining their environmental concentrations. researchgate.net While modern treatment plants can achieve high removal rates for the parent compounds, the formation of more persistent metabolites like octylphenol under certain conditions remains a concern. researchgate.netresearchgate.net

A key mechanistic insight for the environmental impact of this compound is the differential fate under aerobic and anaerobic conditions. In well-aerated surface waters, the compound is expected to degrade into less harmful carboxylated metabolites. However, in anaerobic environments such as sediments or sludge, there is a significant risk of the formation of the more toxic and estrogenic octylphenol. researchgate.net This highlights the importance of considering the specific environmental compartments when assessing the risk of this class of surfactants. Environmental risk limits have been proposed for various alkylphenols and their ethoxylates to protect aquatic ecosystems. rivm.nl

Analytical Applications and Method Development Utilizing Sodium 2 Octylphenoxy Ethyl Sulphate

Enhancement of Analytical Separations (e.g., Microchip Capillary Electrophoresis, Chromatography)

Sodium 2-(octylphenoxy)ethyl sulphate serves as a key component in enhancing the resolution and efficiency of various analytical separation techniques. Its utility is most prominent in micellar electrokinetic chromatography (MEKC), a mode of capillary electrophoresis (CE), and in specialized high-performance liquid chromatography (HPLC) methods.

In capillary electrophoresis, particularly in the MEKC technique, surfactants are added to the background electrolyte at a concentration above their critical micelle concentration (CMC). wikipedia.orgnih.gov This leads to the formation of micelles, which act as a pseudo-stationary phase. This compound, being an anionic surfactant, forms negatively charged micelles that migrate against the electroosmotic flow (EOF) in a typical fused-silica capillary under neutral or alkaline conditions. wikipedia.org This setup is crucial for the separation of neutral analytes, which otherwise would co-elute with the EOF. asdlib.orglongdom.org The separation mechanism is based on the differential partitioning of analytes between the aqueous buffer (the mobile phase) and the hydrophobic core of the micelles (the pseudo-stationary phase). nih.gov

The effectiveness of anionic surfactants in these separations is well-documented. For instance, the use of mixed surfactant systems, such as combining an anionic surfactant like sodium dodecyl sulfate (B86663) (SDS) with a cationic surfactant, has been shown to significantly enhance separation selectivity for complex mixtures like phenylthiohydantoin amino acids. nih.gov The presence of the octylphenoxy group in this compound provides a distinct hydrophobic environment within the micelle, offering unique selectivity for aromatic and moderately nonpolar compounds. Research on other alkyl sulfates in microchip CE has demonstrated that their presence in the running buffer can decrease migration times and improve the reproducibility of analyses for phenolic compounds. mdpi.com

In the realm of HPLC, surfactants like this compound are employed as mobile phase additives or for creating specialized stationary phases. The analysis of structurally similar compounds, such as alkyl sulfate ethoxymers, has been investigated on various HPLC columns. nih.gov For example, on reversed-phase columns like Acclaim C18 Surfactant, ethoxymers are typically eluted in order of increasing ethoxylation. researchgate.net The presence of a sulfate group and the octylphenoxy moiety in this compound allows it to function as an ion-pairing agent in reversed-phase HPLC, improving the retention and separation of cationic analytes. Furthermore, studies on the separation of octylphenol (B599344) ethoxylate surfactants have been successfully carried out using reversed-phase HPLC, demonstrating the ability to separate complex oligomers. nih.govnih.gov

Table 1: Illustrative Effects of Anionic Surfactants on Analytical Separation Parameters

| Analytical Technique | Surfactant System | Analyte Type | Observed Enhancement | Reference |

| Microchip CE | Sodium Decyl Sulfate | Phenolic Compounds | Decreased migration time, increased reproducibility, improved electrochemical response. | mdpi.com |

| MEKC | Sodium Dodecyl Sulfate (SDS) & CTAB | PTH-Amino Acids | Enhanced selectivity and complete separation of nine compounds. | nih.gov |

| HPLC | Sodium Laureth Sulfate | Commercial Body Product | Successful quantification and agreement with manufacturer specifications. | nih.gov |

| HPLC-MS | Octylphenol Ethoxylates | Beehive Matrices | Rapid, precise, and sensitive determination with high recoveries (75-111%). | nih.gov |

Role in Spectrophotometric and Colorimetric Assays and Detection Methods

The surfactant properties of this compound are leveraged in various spectrophotometric and colorimetric assays. A primary application involves the formation of ion-association complexes with cationic dyes. Anionic surfactants react with large cationic dye molecules to form a colored complex that can be extracted into an organic solvent and quantified using a spectrophotometer. researchgate.net

A well-established method for anionic surfactant determination involves the use of methylene (B1212753) blue, known as the Methylene Blue Active Substances (MBAS) assay. However, simpler and more rapid methods have been developed using other dyes. For example, a method using the cationic dye acridine (B1665455) orange has been shown to form a yellow-colored complex with sodium dodecyl sulfate (SDS), which is extractable into toluene (B28343) and measured at a maximum wavelength of 467 nm. This method proved to be linear over a concentration range of 0-6.0 ppm for SDS. Similarly, ethyl violet has been used for the spectrophotometric determination of trace amounts of anionic surfactants in water, offering high molar absorptivity. researchgate.net

Given its structure, this compound would be expected to readily form such ion-pair complexes, allowing for its quantification or its use as a component in assays for other substances. The principle relies on the electrostatic interaction between the negatively charged sulphate head group and the positive charge of the dye, with the hydrophobic octylphenoxy tail facilitating the transfer of the resulting complex into a non-polar solvent.

Another role of surfactants in these assays is micellar solubilization. The formation of micelles above the CMC can create a microenvironment capable of solubilizing hydrophobic analytes in aqueous solutions, thereby enabling or enhancing their reaction with color-forming reagents. This can lead to increased sensitivity and stability of the colored product.

Table 2: Examples of Spectrophotometric Methods for Anionic Surfactant Determination

| Reagent Dye | Surfactant Example | Solvent | Detection Wavelength (λmax) | Linear Range | Reference |

| Acridine Orange | Sodium Dodecyl Sulfate (SDS) | Toluene | 467 nm | 0 - 6.0 ppm | |

| Ethyl Violet | Sodium Dodecyl Sulfate (SDS) | Toluene | 615 nm | 4 - 400 ppb | researchgate.net |

Development of Sensing Platforms Based on Surfactant Properties and Interfacial Phenomena

The distinct amphiphilic nature of this compound and its ability to adsorb at interfaces make it a candidate for the development of various chemical sensors. These platforms primarily exploit the electrochemical properties of the surfactant or the changes in interfacial phenomena upon its interaction with an analyte or surface.

Potentiometric Sensors: A significant application is in the fabrication of potentiometric surfactant-selective electrodes. These sensors are typically based on a PVC liquid membrane containing an ion-exchanger complex that is selective for surfactant ions. researchgate.net For anionic surfactants, the sensing element is often an ion-pair of a large organic cation with a surfactant anion. mdpi.comresearchgate.net For instance, sensors using 1,3-didecyl-2-methylimidazolium-tetraphenylborate (DMI-TPB) as the sensing material have shown high sensitivity and selectivity for anionic surfactants like sodium dodecylbenzene (B1670861) sulfonate (NaDBS) and sodium dodecylsulfate (NaDDS). researchgate.net These sensors can detect anionic surfactants at levels as low as 10⁻⁶ M and are used as endpoint indicators in potentiometric titrations. researchgate.net A sensor based on this compound could be developed following similar principles, where it acts as the analyte being detected by a specific ionophore.

Voltammetric Sensors: The modification of electrode surfaces with surfactants can enhance the sensitivity and selectivity of voltammetric sensors. Anionic surfactants like SDS can be adsorbed onto the surface of a screen-printed carbon electrode (SPCE), creating a negatively charged layer. nih.gov This layer can preconcentrate cationic analytes through electrostatic attraction or repel anionic interferents, thereby improving the electrochemical signal for the target analyte. nih.gov The surfactant layer can also prevent electrode fouling and stabilize the electrochemical signal. nih.gov

Interfacial Tension-Based Sensing: The concentration of a surfactant in a solution is directly related to the surface or interfacial tension of that solution. This principle can be used for sensing applications. For example, microfluidic devices that measure the frequency of bubble generation have been developed to determine the concentration of flotation frothers (a type of surfactant). doaj.orgresearchgate.net Changes in surfactant concentration alter the gas-liquid interfacial tension, which in turn affects the bubble formation dynamics. researchgate.net The interfacial dilational rheology, which describes the response of the interfacial tension to changes in interfacial area, can also be measured and correlated to surfactant type and concentration. mdpi.com The presence of the octylphenoxy group in this compound would significantly influence its interfacial properties, making such sensing modalities applicable.

Table 3: Performance Characteristics of Anionic Surfactant Sensors

| Sensor Type | Sensing Element / Modifier | Target Analyte | Detection Limit | Key Feature | Reference |

| Potentiometric | 1,3-didecyl-2-methylimidazolium-tetraphenylborate (DMI-TPB) | NaDBS, NaDDS | 0.03 mg/L | Endpoint detection in potentiometric titrations. | researchgate.net |

| Potentiometric (Solid Contact) | DMI-TPB with MWCNTs | Lauryl Sulfate (LS) | 1.2 x 10⁻⁷ M | Stable response over a wide pH range (3-13). | rsc.org |

| Voltammetric | Sodium Dodecyl Sulfate (SDS) on SPCE | NDIT (Anticancer agent) | Not specified | Enhances peak current and prevents accumulation of interferents. | nih.gov |

Q & A

Q. What are the recommended methods for synthesizing Sodium 2-(octylphenoxy)ethyl sulphate, and how can purity be validated?

Synthesis typically involves ethoxylation of octylphenol followed by sulfation. Ethoxylation uses ethylene oxide under controlled alkaline conditions to form the octylphenoxyethyl intermediate. Sulfation with chlorosulfonic acid or sulfur trioxide yields the sodium salt after neutralization. Purity validation requires HPLC with UV detection to quantify residual reactants and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .

Q. How should researchers characterize the physicochemical properties of this compound?

Key methods include:

- Surface tension measurement via the Du Noüy ring method to determine critical micelle concentration (CMC).